molecular formula C12H15N3O2 B14553572 N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide CAS No. 61679-33-2

N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide

Cat. No.: B14553572
CAS No.: 61679-33-2
M. Wt: 233.27 g/mol
InChI Key: GFWFAGAYMBDQFK-UHFFFAOYSA-N
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Description

N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide is an organic compound with the molecular formula C13H17N3O2. This compound is known for its unique structure, which includes a cyanoethyl group, a hydroxyethyl group, and a formamide group attached to a phenyl ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Properties

CAS No.

61679-33-2

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N-[3-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]formamide

InChI

InChI=1S/C12H15N3O2/c13-5-2-6-15(7-8-16)12-4-1-3-11(9-12)14-10-17/h1,3-4,9-10,16H,2,6-8H2,(H,14,17)

InChI Key

GFWFAGAYMBDQFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N(CCC#N)CCO)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide typically involves the reaction of 3-nitrobenzaldehyde with 2-cyanoethylamine and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used but generally involve the replacement of a hydrogen atom on the phenyl ring.

Scientific Research Applications

N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}acetamide
  • N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide

Uniqueness

N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

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